molecular formula C8H6ClN3O2 B1370618 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1015846-76-0

3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B1370618
CAS RN: 1015846-76-0
M. Wt: 211.6 g/mol
InChI Key: PTHOBOPZSDCKOG-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C8H6ClN3O2 . It has a molecular weight of 211.61 .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The InChI code for 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is 1S/C8H6ClN3O2/c1-4-2-10-7-5 (9)6 (8 (13)14)11-12 (7)3-4/h2-3H,1H3, (H,13,14) . This indicates the presence of a pyrazolo[1,5-a]pyrimidine core in the molecule .


Physical And Chemical Properties Analysis

3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthetic Intermediate for Antidiabetic Drugs

This compound serves as a synthetic intermediate in the production of anagliptin , which is a selective inhibitor of dipeptidyl peptidase-IV (DPP-IV). DPP-IV inhibitors are a class of medications used to treat type 2 diabetes by stimulating the release of insulin and reducing the production of glucose .

Proteomics Research

In proteomics, this chemical is utilized for studying protein expression and function. It is a valuable reagent in the identification and quantification of proteins, especially in the context of disease research and drug development .

Inhibitory Activity in Cancer Research

Compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold, like this acid, have shown significant inhibitory activity against certain cancer cell lines. They are studied for their potential as therapeutic agents in cancer treatment .

Development of Fluorophores

The pyrazolo[1,5-a]pyrimidine derivatives are explored for creating new fluorophores. These compounds can be used as dyes in fluorescence microscopy, aiding in the visualization of cellular structures and processes .

Chemical Synthesis

This compound is also used broadly in chemical synthesis as a building block for various organic molecules. Its reactive sites make it a versatile reagent for constructing complex structures needed in pharmaceuticals and materials science .

Material Science Applications

In material science, this compound’s derivatives are investigated for their electrical and optical properties, which could be beneficial in developing new materials for electronics and photonics .

Analytical Chemistry

As an analytical reagent, it is used in the development of assays and chemical tests. Its specific interactions with other substances can be harnessed to detect or quantify various analytes .

Chromatography

Lastly, in chromatography, this compound can be used to modify stationary phases or as a standard in calibrating systems for better separation and analysis of complex mixtures .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Pyrazolo[1,5-a]pyrimidines, including 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Future research should focus on minimizing synthesis pathways, employing cheap reagents, and developing processes that prevent or reduce waste production .

properties

IUPAC Name

3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-4-2-10-7-5(9)6(8(13)14)11-12(7)3-4/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHOBOPZSDCKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C(=N2)C(=O)O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649351
Record name 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS RN

1015846-76-0
Record name 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015846-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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